molecular formula C8H14N2 B1311286 1-(Dimethylamino)cyclopentanecarbonitrile CAS No. 22912-31-8

1-(Dimethylamino)cyclopentanecarbonitrile

Cat. No.: B1311286
CAS No.: 22912-31-8
M. Wt: 138.21 g/mol
InChI Key: HZWBDLLSZAIPBC-UHFFFAOYSA-N
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Description

1-(Dimethylamino)cyclopentanecarbonitrile is an organic compound with the molecular formula C8H14N2. It is a cyclic compound featuring a cyclopentane ring substituted with a dimethylamino group and a nitrile group. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dimethylamino)cyclopentanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with dimethylamine and a cyanide source. The reaction typically proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:

Cyclopentanone+Dimethylamine+Cyanide sourceThis compound\text{Cyclopentanone} + \text{Dimethylamine} + \text{Cyanide source} \rightarrow \text{this compound} Cyclopentanone+Dimethylamine+Cyanide source→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Primary amines or other reduced forms of the nitrile group.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

1-(Dimethylamino)cyclopentanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can also undergo various transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarbonitrile: Lacks the dimethylamino group, resulting in different reactivity and applications.

    1-(Methylamino)cyclopentanecarbonitrile: Contains a methylamino group instead of a dimethylamino group, leading to variations in chemical behavior.

    1-(Ethylamino)cyclopentanecarbonitrile: Features an ethylamino group, which affects its properties and uses.

Uniqueness

1-(Dimethylamino)cyclopentanecarbonitrile is unique due to the presence of both a dimethylamino group and a nitrile group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(dimethylamino)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-10(2)8(7-9)5-3-4-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWBDLLSZAIPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444596
Record name 1-(Dimethylamino)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22912-31-8
Record name 1-(Dimethylamino)cyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22912-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Dimethylamino)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred, ice cooled mixture of dimethylamine hydrochloride (26.32.g; 0.323 mol) and cyclopentanone (27.15 g; 0.323 mol) was added dropwise a solution of potassium cyanide (21.02 g; 0.323 mol) in water (170 ml) over 10 min. The mixture was stirred at room temperature overnight. Then, the mixture was extracted into diethylether (2×200 ml) and the combined organics were washed with brine (200 ml), dried (Na2SO4), and evaporated in vacuo to afford the title product as a colourless liquid (43 g, 96.5%)
Quantity
0.323 mol
Type
reactant
Reaction Step One
Quantity
27.15 g
Type
reactant
Reaction Step One
Quantity
21.02 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Yield
96.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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